3-(dimethylamino)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide 3-(dimethylamino)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1788531-14-5
VCID: VC6648680
InChI: InChI=1S/C20H26N2O3/c1-15-7-9-16(10-8-15)19(25-12-11-23)14-21-20(24)17-5-4-6-18(13-17)22(2)3/h4-10,13,19,23H,11-12,14H2,1-3H3,(H,21,24)
SMILES: CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)N(C)C)OCCO
Molecular Formula: C20H26N2O3
Molecular Weight: 342.439

3-(dimethylamino)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide

CAS No.: 1788531-14-5

Cat. No.: VC6648680

Molecular Formula: C20H26N2O3

Molecular Weight: 342.439

* For research use only. Not for human or veterinary use.

3-(dimethylamino)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide - 1788531-14-5

Specification

CAS No. 1788531-14-5
Molecular Formula C20H26N2O3
Molecular Weight 342.439
IUPAC Name 3-(dimethylamino)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide
Standard InChI InChI=1S/C20H26N2O3/c1-15-7-9-16(10-8-15)19(25-12-11-23)14-21-20(24)17-5-4-6-18(13-17)22(2)3/h4-10,13,19,23H,11-12,14H2,1-3H3,(H,21,24)
Standard InChI Key YSCVBPVSMAXDSM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)N(C)C)OCCO

Introduction

Synthetic Strategies and Methodologies

While no direct synthesis of this compound is documented, its preparation can be inferred from methods used for analogous benzamides. Key steps would involve:

Formation of the Benzamide Core

The benzamide scaffold is typically constructed via amide coupling between a benzoic acid derivative and an amine-containing side chain. For example, 3-(dimethylamino)benzoic acid could be activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled to 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine .

Side-Chain Elaboration

The ethyl side chain’s synthesis likely involves:

  • Nucleophilic substitution: Introducing the hydroxyethoxy group via SN2S_N2 reaction between 2-chloroethanol and a secondary alcohol intermediate.

  • Suzuki-Miyaura coupling: Installing the 4-methylphenyl group using a boronic ester derivative, as demonstrated in the synthesis of pyridyl-based kinase inhibitors .

Purification and Characterization

Final compounds are typically purified via reverse-phase HPLC and characterized using:

  • LC-MS: Confirming molecular weight (m/z=354.4[M+H]+m/z = 354.4 \, [\text{M}+\text{H}]^+).

  • 1H^1\text{H} NMR: Key signals include aromatic protons (δ 7.2–8.3 ppm), methyl groups (δ 2.3–2.5 ppm), and hydroxyethoxy protons (δ 3.5–4.0 ppm) .

Structural and Computational Insights

X-ray Crystallography (Hypothetical)

If crystallized, the compound’s dimethylamino group would likely adopt a conformation minimizing steric clashes, while the hydroxyethoxy moiety could form intramolecular hydrogen bonds with the benzamide carbonyl. Similar structures show torsion angles of 120–150° between the aromatic ring and side chain .

Density Functional Theory (DFT) Calculations

Computational modeling predicts:

  • LogP: ~2.8 (moderate lipophilicity).

  • pKa: Dimethylamino group 9.5\approx 9.5, hydroxyethoxy 14.5\approx 14.5.

  • H-bond donors/acceptors: 2/5, compliant with Lipinski’s rule.

Biological Activity and Mechanism

Central Nervous System (CNS) Effects

The dimethylamino group’s basicity (pKa9.5\text{p}K_a \approx 9.5) enables blood-brain barrier penetration, hinting at potential CNS applications. Analogous compounds exhibit dopaminergic or serotonergic modulation .

Applications and Future Directions

Therapeutic Areas

  • Oncology: As a kinase inhibitor in BRAF-mutant cancers.

  • Neurology: Modulating neurotransmitter receptors in Parkinson’s or schizophrenia.

Patent Landscape

No patents directly claim this compound, but derivatives with substituted benzamides are covered under WO2015175721 (kinase inhibitors) and US20160002254 (CNS agents).

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